molecular formula C15H14N2O3S B6377292 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% CAS No. 1261965-39-2

2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%

Cat. No. B6377292
CAS RN: 1261965-39-2
M. Wt: 302.4 g/mol
InChI Key: KVDJQOXQYYDLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C5DMPP) is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. 2C5DMPP is a white crystalline solid with a molecular weight of 473.5 g/mol and a melting point of 140-142°C. It is soluble in methanol, ethanol, and dimethyl sulfoxide, and has been used in a variety of scientific research applications, including organic synthesis and biochemistry.

Scientific Research Applications

2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug development. It has been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and nucleosides. It has also been used as a catalyst in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other compounds.

Mechanism of Action

2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is believed to act as an inhibitor of enzymes, particularly those involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of other enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of monoamine oxidase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One of the main advantages of using 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is its high purity, which makes it suitable for use in sensitive experiments. It is also relatively stable, and can be stored for extended periods of time. However, it is relatively insoluble in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several potential future directions for research involving 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%. One potential direction is the development of new synthesis methods for the compound, which could reduce the cost of production and increase the purity of the product. Another potential direction is the exploration of its potential applications in drug development, such as its use as an inhibitor of enzymes involved in drug metabolism. Additionally, further research could be conducted on its biochemical and physiological effects, including its potential as an inhibitor of other enzymes. Finally, further research could be conducted on its potential applications in organic synthesis and biochemistry.

Synthesis Methods

2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized from a variety of starting materials, such as 3-N,N-dimethylsulfamoylphenylacetic acid and cyanoacetic acid. The reaction is typically carried out in a solvent such as ethanol or methanol at a temperature of around 100°C. The resulting product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

3-(4-cyano-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-5-3-4-11(8-14)12-6-7-13(10-16)15(18)9-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDJQOXQYYDLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol

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